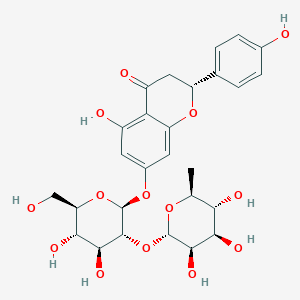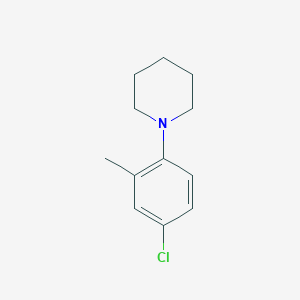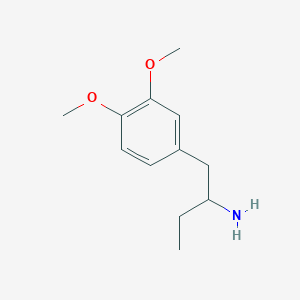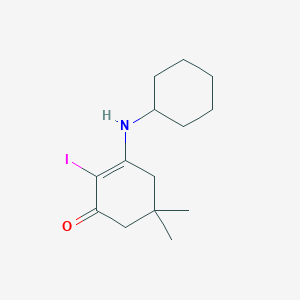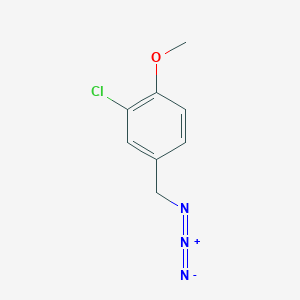
2-Chloro-4-azidomethylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-azidomethylanisole (CAMA) is an organic compound belonging to the class of azides. It is a colorless, flammable liquid with a strong odor. CAMA is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. CAMA has also been used in the synthesis of polymers, photochemicals, and other materials. In addition, CAMA has been used in the synthesis of a variety of biologically active compounds.
Wirkmechanismus
2-Chloro-4-azidomethylanisole is a reactive compound and can react with a variety of molecules. The reaction of 2-Chloro-4-azidomethylanisole with molecules is typically mediated by an acid catalyst, such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction of 2-Chloro-4-azidomethylanisole with molecules typically proceeds through a nucleophilic substitution reaction. In this reaction, the nucleophile (the 2-Chloro-4-azidomethylanisole molecule) is attacked by the electrophile (the molecule to be reacted with). The reaction proceeds through a series of steps, in which the nucleophile is attacked by the electrophile, and the resulting intermediate is converted to the desired product.
Biochemical and Physiological Effects
2-Chloro-4-azidomethylanisole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. 2-Chloro-4-azidomethylanisole has also been shown to have anti-inflammatory and analgesic effects. In addition, 2-Chloro-4-azidomethylanisole has been shown to have anti-cancer and anti-tumor effects. 2-Chloro-4-azidomethylanisole has also been shown to have antifungal, antiviral, and antibiotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-azidomethylanisole has a number of advantages for laboratory experiments. It is a relatively safe compound to work with and is easily synthesized. It is also a versatile compound, which can be used for a variety of different reactions. Furthermore, it has a wide range of applications in scientific research and laboratory experiments. However, 2-Chloro-4-azidomethylanisole is a flammable liquid, and care should be taken when handling it. In addition, 2-Chloro-4-azidomethylanisole can react with a variety of molecules, and the reaction should be carefully monitored to ensure that the desired product is obtained.
Zukünftige Richtungen
2-Chloro-4-azidomethylanisole has a wide range of potential applications in scientific research and laboratory experiments. In the future, 2-Chloro-4-azidomethylanisole could be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. In addition, 2-Chloro-4-azidomethylanisole could be used in the synthesis of polymers, photochemicals, and other materials. Furthermore, 2-Chloro-4-azidomethylanisole could be used in the synthesis of a variety of biologically active compounds. Finally, 2-Chloro-4-azidomethylanisole could be used to develop new drugs, such as antifungal agents, antiviral agents, and antibiotics.
Synthesemethoden
2-Chloro-4-azidomethylanisole is prepared by the reaction of 2-chloro-4-nitromethylanisole (CNMA) with sodium azide in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at temperatures ranging from 80-100°C. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction proceeds in two steps. In the first step, CNMA is converted to 2-Chloro-4-azidomethylanisole by the reaction of the nitro group with sodium azide. In the second step, the acid catalyst is used to convert 2-Chloro-4-azidomethylanisole to its amine form.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-azidomethylanisole is an important compound for scientific research. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. 2-Chloro-4-azidomethylanisole has also been used in the synthesis of polymers, photochemicals, and other materials. In addition, 2-Chloro-4-azidomethylanisole has been used in the synthesis of a variety of biologically active compounds. 2-Chloro-4-azidomethylanisole has also been used in the synthesis of polymers and photochemicals. It is also used in the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-2-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDJXQSEMBDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-chloro-1-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
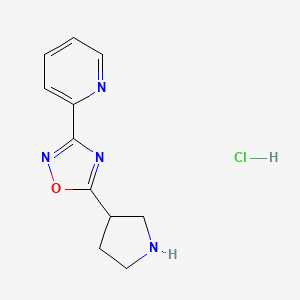
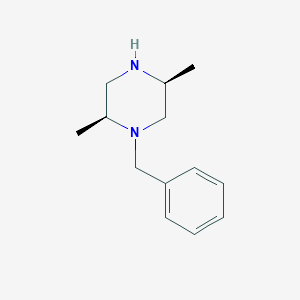


![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)


